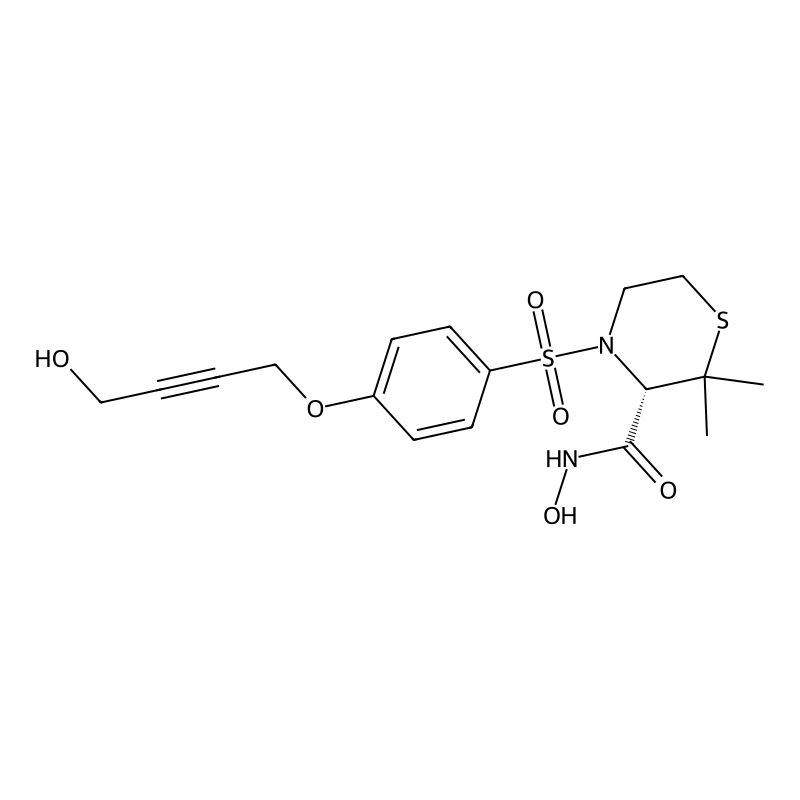Apratastat

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Anti-inflammatory effects
Studies have explored Apratastat's ability to reduce inflammation in animal models of diseases like rheumatoid arthritis and osteoarthritis. These studies suggest Apratastat may help lessen tissue damage and inflammation associated with these conditions [].
Cancer research
Apratastat's effect on MMPs, which are involved in tumor growth and spread, has also been of interest to researchers. Some studies have investigated Apratastat's potential as a supportive therapy in cancer treatment [].
Apratastat, also known as TMI-005, is a compound classified as a reversible inhibitor of tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. It plays a significant role in modulating inflammatory responses by inhibiting the release of tumor necrosis factor-alpha, a cytokine involved in systemic inflammation. The compound was originally developed by Wyeth Research and has been investigated primarily for its potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases .
Apratastat functions through a series of chemical interactions that involve the inhibition of metalloproteinases. Its mechanism of action includes:
- Binding to the Active Site: Apratastat binds reversibly to the active site of tumor necrosis factor-alpha converting enzyme, preventing substrate access.
- Inhibition of Matrix Metalloproteinases: It also inhibits matrix metalloproteinases, which are involved in extracellular matrix degradation, thereby influencing tissue remodeling and inflammation .
The compound's chemical structure allows it to interact with various metalloproteinases, leading to its broad inhibitory effects.
The biological activity of Apratastat is primarily centered around its ability to inhibit the release of pro-inflammatory cytokines. Key points include:
- Anti-inflammatory Effects: By inhibiting tumor necrosis factor-alpha converting enzyme, Apratastat reduces levels of tumor necrosis factor-alpha, thus mitigating inflammatory responses.
- Potential Therapeutic Uses: It has shown promise in preclinical studies for treating rheumatoid arthritis and other inflammatory conditions due to its ability to modulate immune responses .
- Selectivity: Although it is a non-selective inhibitor, its design allows for preferential inhibition over other metalloproteinases, making it a valuable candidate in therapeutic settings .
The synthesis of Apratastat involves several steps that include:
- Formation of Intermediate Compounds: Initial reactions typically involve amino acids and sulfonyl chlorides under controlled conditions.
- Purification: The crude products are purified through chromatography techniques, often utilizing silica gel to achieve the desired purity levels.
- Final Product Isolation: The final compound is isolated through solvent extraction methods, yielding Apratastat in a solid form .
The synthesis methods are crucial for ensuring the efficacy and safety of the compound for potential therapeutic applications.
Apratastat has several applications primarily in medical research and potential therapies:
- Rheumatoid Arthritis Treatment: Its primary application has been investigated in the context of rheumatoid arthritis, where it may help alleviate symptoms by reducing inflammation.
- Other Inflammatory Diseases: Given its mechanism of action, it holds potential for treating various other inflammatory conditions .
- Research Tool: It serves as a valuable tool in research settings for studying the role of tumor necrosis factor-alpha and matrix metalloproteinases in disease processes .
Interaction studies involving Apratastat focus on its effects on various biological pathways:
- Metalloproteinase Inhibition: Studies have demonstrated its ability to inhibit multiple matrix metalloproteinases beyond just tumor necrosis factor-alpha converting enzyme.
- Cytokine Modulation: Research indicates that Apratastat can significantly alter cytokine profiles in vitro and in vivo, providing insights into its therapeutic potential .
- Comparative Studies: Interaction studies often compare Apratastat with other inhibitors to assess its specificity and efficacy against different targets within inflammatory pathways .
Several compounds share structural or functional similarities with Apratastat. Here are some notable examples:
Uniqueness of Apratastat
Apratastat's uniqueness lies in its dual inhibition profile targeting both tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. This broad-spectrum approach allows it to address multiple pathways involved in inflammation effectively, distinguishing it from more selective inhibitors like DPC-333 and JTP-96193.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
KEGG Target based Classification of Drugs
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP13 [HSA:4322] [KO:K07994]
Other CAS
Wikipedia
Dates
2: Thabet MM, Huizinga TW. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis. Curr Opin Investig Drugs. 2006 Nov;7(11):1014-9. PubMed PMID: 17117591.
3: Beck Gooz M, Maldonado EN, Dang Y, Amria MY, Higashiyama S, Abboud HE, Lemasters JJ, Bell PD. ADAM17 promotes proliferation of collecting duct kidney epithelial cells through ERK activation and increased glycolysis in polycystic kidney disease. Am J Physiol Renal Physiol. 2014 Sep 1;307(5):F551-9. doi: 10.1152/ajprenal.00218.2014. PubMed PMID: 24899059; PubMed Central PMCID: PMC4154111.
4: Mezil L, Berruyer-Pouyet C, Cabaud O, Josselin E, Combes S, Brunel JM, Viens P, Collette Y, Birnbaum D, Lopez M. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (TMI-1) in breast cancer. PLoS One. 2012;7(9):e43409. doi: 10.1371/journal.pone.0043409. PubMed PMID: 23028451; PubMed Central PMCID: PMC3445597.
5: Moss ML, Rasmussen FH. Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening. Anal Biochem. 2007 Jul 15;366(2):144-8. PubMed PMID: 17548045.
6: Bergmeier W, Piffath CL, Cheng G, Dole VS, Zhang Y, von Andrian UH, Wagner DD. Tumor necrosis factor-alpha-converting enzyme (ADAM17) mediates GPIbalpha shedding from platelets in vitro and in vivo. Circ Res. 2004 Oct 1;95(7):677-83. PubMed PMID: 15345652.
7: Zhang Y, Xu J, Levin J, Hegen M, Li G, Robertshaw H, Brennan F, Cummons T, Clarke D, Vansell N, Nickerson-Nutter C, Barone D, Mohler K, Black R, Skotnicki J, Gibbons J, Feldmann M, Frost P, Larsen G, Lin LL. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecar boxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis. J Pharmacol Exp Ther. 2004 Apr;309(1):348-55. PubMed PMID: 14718605.








